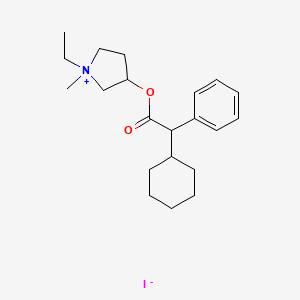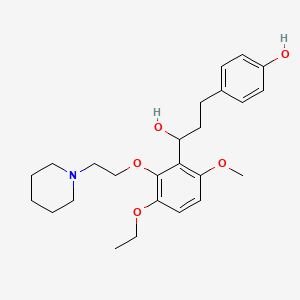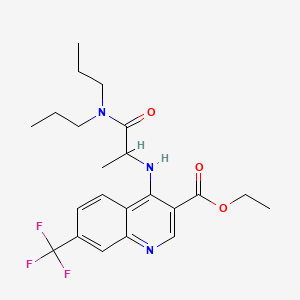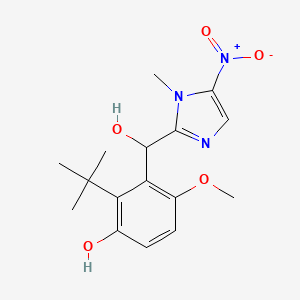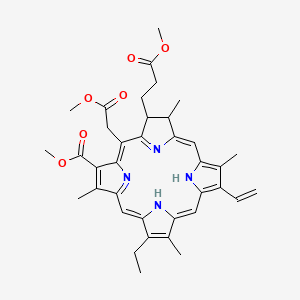
Chlorin-e6-trimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorin-e6-trimethyl ester is a derivative of methyl pheophorbide-a and is known for its role as a photosensitizer in photodynamic therapy (PDT).
準備方法
Synthetic Routes and Reaction Conditions
Chlorin-e6-trimethyl ester is synthesized from chlorophyll-a through a series of chemical reactions. The process involves the extraction of chlorophyll-a from plant sources, followed by its conversion to chlorin-e6. The final step involves the esterification of chlorin-e6 to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction of chlorophyll-a from algae such as Spirulina platensis. The extracted chlorophyll-a undergoes chemical modifications to produce chlorin-e6, which is then esterified to form this compound. This process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Chlorin-e6-trimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of reactive oxygen species (ROS).
Reduction: This reaction involves the gain of electrons, reducing the compound to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen. Conditions often involve light activation to produce ROS.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
Oxidation: Formation of ROS and other oxidized derivatives.
Reduction: Formation of reduced chlorin derivatives.
Substitution: Formation of substituted chlorin derivatives
科学的研究の応用
Chlorin-e6-trimethyl ester has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in various photochemical reactions.
Biology: Studied for its role in generating ROS and its effects on cellular processes.
Medicine: Extensively used in photodynamic therapy for cancer treatment. It is also being explored for its potential in treating other diseases such as bacterial infections and skin disorders.
Industry: Used in the synthesis of other chlorin derivatives and related compounds .
作用機序
Chlorin-e6-trimethyl ester exerts its effects primarily through the generation of singlet oxygen and other ROS upon light activation. These ROS cause oxidative damage to cellular components, leading to cell death. The compound primarily targets cellular structures such as the endoplasmic reticulum, Golgi complexes, and mitochondria .
類似化合物との比較
Similar Compounds
Chlorin-e6: The parent compound of chlorin-e6-trimethyl ester, used in similar applications.
Methyl pheophorbide-a: Another derivative of chlorophyll with similar photosensitizing properties.
Talaporfin: A clinically used photosensitizer derived from chlorin-e6
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to its parent compound, chlorin-e6. This makes it more effective in photodynamic therapy applications, as it can be more easily administered and activated .
特性
CAS番号 |
71217-51-1 |
|---|---|
分子式 |
C37H42N4O6 |
分子量 |
638.8 g/mol |
IUPAC名 |
methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |
InChIキー |
SLLLYKPHDYTLSL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


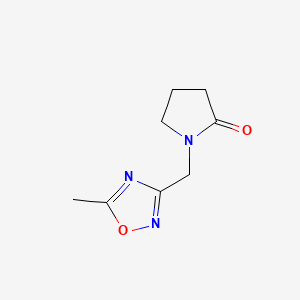
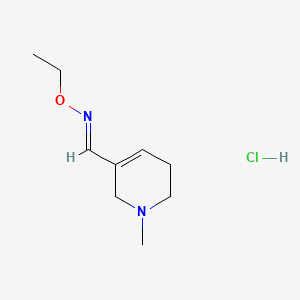
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
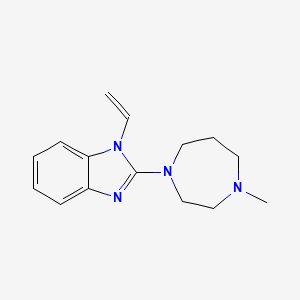
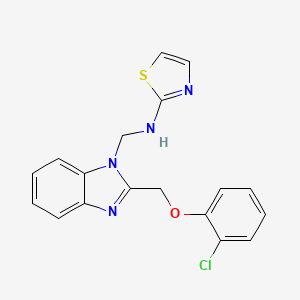
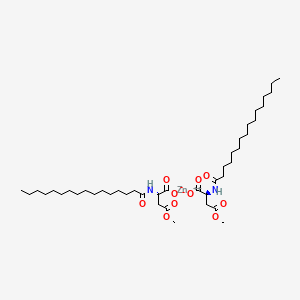
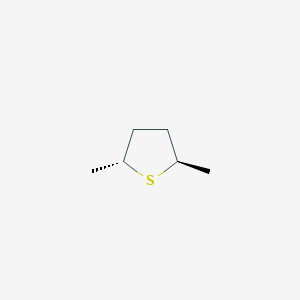
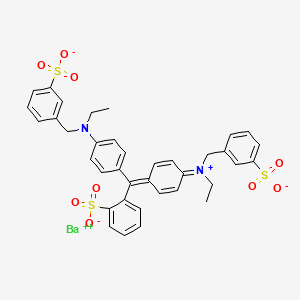
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
